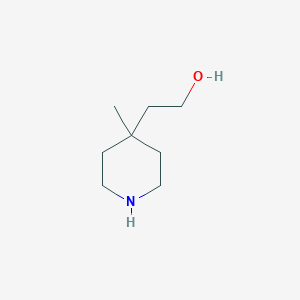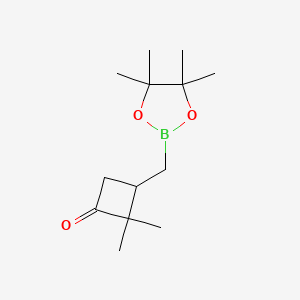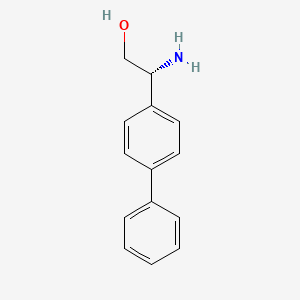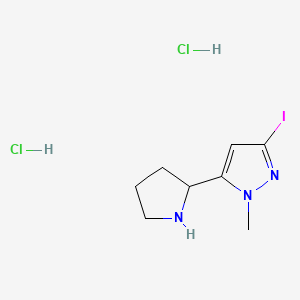
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride is a chemical compound with a complex structure that includes an iodine atom, a methyl group, and a pyrrolidine ring attached to a pyrazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of deiodinated pyrazole derivative.
Substitution: Formation of 3-azido-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
- 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
- 3-fluoro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Uniqueness
3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Propiedades
Fórmula molecular |
C8H14Cl2IN3 |
|---|---|
Peso molecular |
350.02 g/mol |
Nombre IUPAC |
3-iodo-1-methyl-5-pyrrolidin-2-ylpyrazole;dihydrochloride |
InChI |
InChI=1S/C8H12IN3.2ClH/c1-12-7(5-8(9)11-12)6-3-2-4-10-6;;/h5-6,10H,2-4H2,1H3;2*1H |
Clave InChI |
DJILKXJTWQUIFA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)I)C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


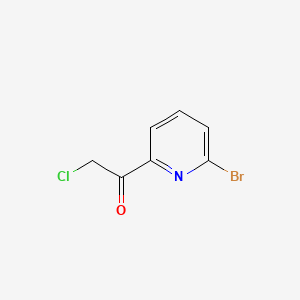
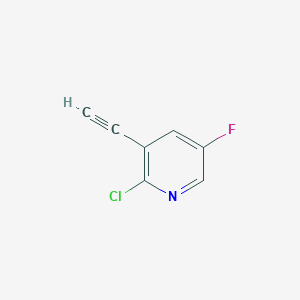
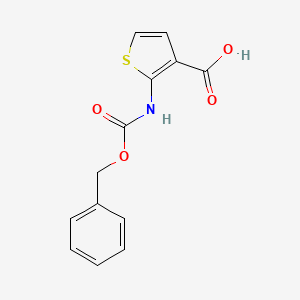
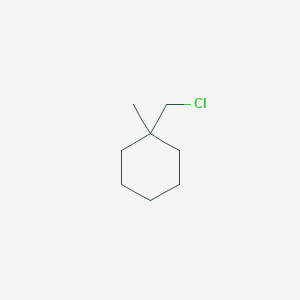
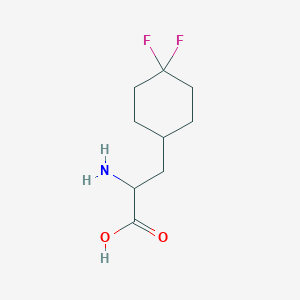
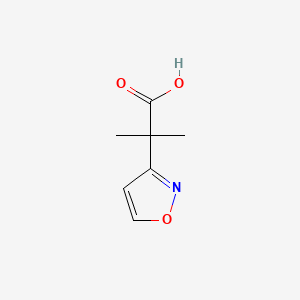
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
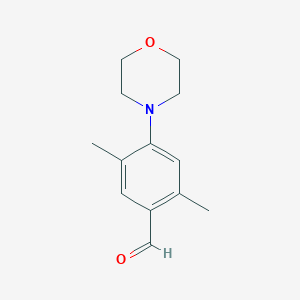
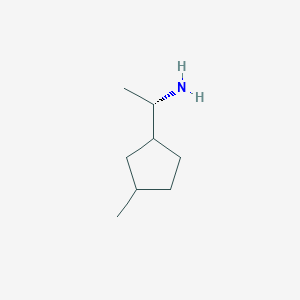
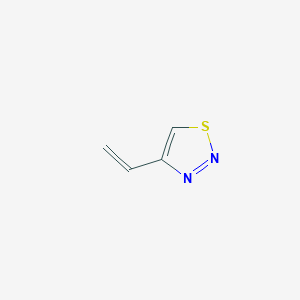
![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
